molecular formula C21H16K2N4O8S2 B13776673 Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate CAS No. 94266-02-1

Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate

Cat. No.: B13776673
CAS No.: 94266-02-1
M. Wt: 594.7 g/mol
InChI Key: VGJAXSSBNKJDKR-QXKJJGPWSA-L
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Description

Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, and sulphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include condensation reactions, cyclization, and sulfonation reactions. The reaction conditions often involve the use of catalysts, specific temperatures, and pH levels to ensure the desired product yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. Industrial methods may involve continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pH levels, and the presence of catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway.

Scientific Research Applications

Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Dipotassium p-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Properties

CAS No.

94266-02-1

Molecular Formula

C21H16K2N4O8S2

Molecular Weight

594.7 g/mol

IUPAC Name

dipotassium;4-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(4-sulfonatophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C21H18N4O8S2.2K/c1-12-18(20(26)24(22-12)14-3-7-16(8-4-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-5-9-17(10-6-15)35(31,32)33;;/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b19-11-;;

InChI Key

VGJAXSSBNKJDKR-QXKJJGPWSA-L

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[K+].[K+]

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)S(=O)(=O)[O-])C=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)[O-])C.[K+].[K+]

Origin of Product

United States

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